molecular formula C7H6ClFZn B1588488 3-Fluorobenzylzinc chloride, 0.50 M in THF CAS No. 312693-06-4

3-Fluorobenzylzinc chloride, 0.50 M in THF

Cat. No. B1588488
M. Wt: 210 g/mol
InChI Key: ZQWLTSYIDLVERT-UHFFFAOYSA-M
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Description

3-Fluorobenzylzinc chloride (3-FBZC) is a compound composed of an organic fluorine-containing compound and a zinc chloride salt. It is a colorless, volatile liquid with a pungent odor and boiling point of 145°C. 3-FBZC is soluble in both organic solvents and water, and can be used in a variety of applications, including synthesis, drug discovery, and research.

Scientific Research Applications

Synthesis of Fluorinated Compounds

3-Fluorobenzylzinc chloride in tetrahydrofuran (THF) is a pivotal reagent in the synthesis of fluorinated aromatic compounds, which are of significant interest due to their unique properties and applications in medicinal chemistry and materials science. For instance, fluoroform (CHF3) has been utilized as a difluorocarbene source in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes from phenols and thiophenols, highlighting the versatility of fluorinated reagents in organic synthesis (Thomoson & Dolbier, 2013).

Metal-Organic Frameworks and Catalysis

The reagent is instrumental in the development of metal-organic frameworks (MOFs) and catalytic systems. A study demonstrated the synthesis and molecular structure of a palladium complex involving Pd2 and a fluoroaryl phosphine, leading to insights into P−C bond cleavage in fluoroaryl phosphines (Heyn & Görbitz, 2002). This underscores the role of 3-fluorobenzylzinc chloride in advancing our understanding of complex metal-organic structures and their reactivity.

Electrochemical Studies

The compound also finds applications in electrochemical studies, such as in the investigation of ionic liquids for potential uses in energy storage and conversion devices. Research into the electrochemistry of 1-butyl-3-methyl-1H-imidazolium tetrafluoroborate ionic liquid, for example, has identified impurity chloride and explored methods for its elimination, laying the groundwork for the development of more efficient electrolytes (Xiao & Johnson, 2003).

Environmental Science

In environmental science, the use of tetrahydrofuran (THF) and related fluorinated compounds contributes to the development of methods for CO2 capture and sequestration. A notable study on the recovery of CO2 from flue gas using gas hydrate technology validated the thermodynamic feasibility of using THF as a hydrate promoter, marking a significant step towards sustainable environmental management practices (Kang & Lee, 2000).

Polymer Science

Furthermore, the reagent plays a crucial role in polymer science, where it is used in the synthesis of novel polymers with unique properties. For example, a cationic scandium aminobenzyl complex, free of THF, catalyzed the copolymerization of 1-hexene with dicyclopentadiene, producing random copolymers with a wide range of 1-hexene contents. This demonstrates the potential of 3-fluorobenzylzinc chloride in THF to facilitate novel polymerization reactions and contribute to the development of advanced materials (Li et al., 2007).

properties

IUPAC Name

chlorozinc(1+);1-fluoro-3-methanidylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F.ClH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWLTSYIDLVERT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=CC=C1)F.Cl[Zn+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorobenzylzinc chloride, 0.50 M in THF

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Fluorobenzylzinc chloride, 0.50 M in THF
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3-Fluorobenzylzinc chloride, 0.50 M in THF
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3-Fluorobenzylzinc chloride, 0.50 M in THF
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3-Fluorobenzylzinc chloride, 0.50 M in THF
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3-Fluorobenzylzinc chloride, 0.50 M in THF
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3-Fluorobenzylzinc chloride, 0.50 M in THF

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